![molecular formula C17H12N4O2S B5143586 N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPA-TA and is synthesized through a specific method that involves several steps.
Mechanism of Action
The mechanism of action of CPA-TA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, CPA-TA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. By inhibiting these enzymes, CPA-TA may be able to alter the expression of genes involved in various biological processes.
Biochemical and Physiological Effects
CPA-TA has been shown to have various biochemical and physiological effects in vitro and in vivo. In particular, CPA-TA has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. In addition, CPA-TA has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CPA-TA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, and it has been shown to have a high yield. In addition, CPA-TA has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, there are also limitations to using CPA-TA in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on CPA-TA. One area of interest is exploring its potential as a drug candidate for treating various diseases, including cancer and Alzheimer's disease. Another area of interest is investigating its mechanism of action and its effects on various biological pathways. In addition, there is potential for using CPA-TA in materials science, such as designing new fluorescent dyes and materials. Overall, CPA-TA is a promising compound that has the potential to make significant contributions to various scientific fields.
Synthesis Methods
The synthesis of CPA-TA involves the use of various reagents and solvents, including 2-cyanophenylboronic acid, potassium carbonate, and thioacetic acid. The process involves coupling the boronic acid with the oxadiazole compound, followed by a thioesterification reaction to form the final product. The yield of this reaction is typically high, making it an efficient method for producing CPA-TA.
Scientific Research Applications
CPA-TA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CPA-TA has been explored as a potential drug candidate for treating various diseases, including cancer and Alzheimer's disease. In biochemistry, CPA-TA has been studied for its mechanism of action and its effects on various biological pathways. In materials science, CPA-TA has been investigated for its properties as a fluorescent dye and its potential use in designing new materials.
properties
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-10-13-8-4-5-9-14(13)19-15(22)11-24-17-21-20-16(23-17)12-6-2-1-3-7-12/h1-9H,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVOJQNTGHUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.